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Introduction

Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, primarily
known for stimulating the secretion of digestive enzymes from the pancreas and promoting
gallbladder contraction. CCK-33, a 33-amino acid form of the hormone, is a potent
secretagogue used in vitro to study the physiological and pathophysiological responses of
pancreatic acinar cells. These cells are the functional units of the exocrine pancreas
responsible for synthesizing, storing, and secreting digestive enzymes.[1][2]

Stimulation of pancreatic acini with CCK-33 provides a robust model for investigating signal
transduction pathways, mechanisms of exocytosis, and the cellular basis of pancreatic
diseases like pancreatitis.[3][4] This document provides detailed protocols for using CCK-33 in
pancreatic acini stimulation assays, focusing on amylase secretion and calcium signaling,
along with the underlying cellular mechanisms.

Principle of Action: CCK-33 Signaling Pathway

CCK-33 initiates its effects by binding to the cholecystokinin A receptor (CCK1R), a G protein-
coupled receptor (GPCR) located on the basolateral membrane of pancreatic acinar cells.[5]
Receptor activation triggers a cascade of intracellular events crucial for enzyme secretion.

The primary signaling pathway activated by CCK is the canonical Gg/11 pathway.[6]
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e G@/11 Activation: Binding of CCK-33 to CCK1R activates the heterotrimeric G protein Gg/11.
[516]

o PLC Activation: The activated Gaq subunit stimulates phospholipase C (PLC).

e Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

[6]

e Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on
the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.[7]

o PKC Activation: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i), along
with DAG, activates protein kinase C (PKC).[6]

» Exocytosis: These signaling events culminate in the fusion of zymogen granules with the
apical membrane, releasing digestive enzymes like amylase into the pancreatic ductules.

While other pathways involving NAADP, cAMP, and MAPK/ERK exist and contribute to various
cellular responses including growth and gene expression, the Gg/11-PLC-Ca2+ axis is
considered essential for the immediate secretory function.[2][5][6][8]
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Caption: CCK-33 signaling cascade in pancreatic acinar cells.
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Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini from Rodents

This protocol describes a standard method for preparing dispersed pancreatic acini, the
functional units for in vitro secretion assays.

Materials:

e Male Sprague-Dawley rat or Swiss mouse

Collagenase (Type IV or V)

HEPES-buffered Ringer solution (HBRS), pH 7.4, gassed with 100% O2

Bovine Serum Albumin (BSA), purified

Soybean trypsin inhibitor

Pipettes with fire-polished tips of varying diameters
Procedure:

e Pancreas Excision: Euthanize the animal via an approved method and perform a laparotomy.
Rapidly excise the pancreas and place it in ice-cold HBRS.

» Digestion: Mince the pancreas finely and transfer it to a flask containing HBRS with
collagenase (50-100 U/mL), 0.1 mg/mL soybean trypsin inhibitor, and 5 mg/mL BSA.

 Incubation: Incubate the tissue at 37°C in a shaking water bath (90-120 cycles/min) for 45-60
minutes. Monitor the digestion process periodically.

o Dispersion: Gently disperse the digested tissue by pipetting up and down with progressively
smaller fire-polished pipettes. This mechanical shearing separates the acini.

e Filtration and Washing: Filter the acinar suspension through a nylon mesh (e.g., 150 um) to
remove undigested tissue.
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 Purification: Centrifuge the filtrate at low speed (50 x g) for 2 minutes. Discard the
supernatant containing broken cells and zymogen granules.

e Resuspension: Gently resuspend the acinar pellet in fresh, collagenase-free HBRS with
BSA. Repeat the washing step two more times.

» Recovery: After the final wash, resuspend the purified acini in HBRS and allow them to
recover for at least 30 minutes at 37°C before starting the stimulation assay.[9]

Protocol 2: CCK-33 Stimulated Amylase Secretion Assay

This assay quantifies the amount of amylase secreted by isolated acini in response to CCK-33
stimulation.

Procedure:

» Acinar Aliquoting: After the recovery period, gently mix the acinar suspension and aliquot
equal volumes (e.g., 500 L) into microcentrifuge tubes. Include replicates for each condition
(at least triplicates are recommended).[9]

o Sample Sets: Prepare the following sets of tubes:
o Basal: Acini with buffer only (no CCK-33). This measures spontaneous release.
o Stimulated: Acini with varying concentrations of CCK-33.

o Total: Acini suspension saved to determine the total amylase content. Do not centrifuge
this set until the end.

o Stimulation: Add CCK-33 to the 'Stimulated' tubes to achieve the desired final
concentrations. A key feature of CCK-stimulated amylase release is its biphasic nature.[9]
[10] Therefore, a wide concentration range should be tested.

¢ Incubation: Incubate all tubes (Basal, Stimulated) for 30 minutes at 37°C in a shaking water
bath.[9] Some studies note that maximal secretion can be reached within 5-10 minutes.[11]

o Separation: Terminate the incubation by placing the tubes on ice. Separate the acini from the
supernatant by either:
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o Centrifugation: Spin at 100 x g for 2 minutes.

o Filtration: Pass the suspension through a 20-micron nylon mesh, which is a rapid
alternative to centrifugation.[12]

Sample Collection: Carefully collect the supernatant, which contains the secreted amylase.

Total Amylase: For the "Total' sample, lyse the acini by sonication or with a detergent (e.g.,
Triton X-100).

Amylase Measurement: Determine the amylase activity in the supernatant and the total
lysate using a commercial amylase activity assay kit (e.g., based on the cleavage of a
chromogenic substrate).

Calculation: Express the amylase secretion as a percentage of the total cellular amylase:

o Amylase Secretion (%) = (Amylase in Supernatant / Amylase in Total Lysate) x 100
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Caption: Experimental workflow for the amylase secretion assay.
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Protocol 3: Intracellular Calcium ([Ca2+]i) Measurement

This protocol allows for the real-time visualization and quantification of [Ca2+]i changes in

response to CCK-33.

Materials:

Isolated pancreatic acini

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
Pluronic F-127

HBRS buffer

Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence
intensity measurement.

Procedure:

Dye Loading: Incubate the isolated acini with a Ca2+ indicator dye (e.g., 2-5 UM Fura-2 AM)
and a dispersing agent like Pluronic F-127 (0.02%) for 30-45 minutes at room temperature or
37°C, according to the dye manufacturer's instructions.

Washing: Wash the acini twice with fresh HBRS to remove extracellular dye.

Mounting: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence
imaging setup.

Baseline Measurement: Perfuse the acini with HBRS and record the baseline fluorescence
for several minutes to ensure a stable signal. A resting [Ca2+]i is typically around 100 nM.[4]
[10]

Stimulation: Perfuse the chamber with HBRS containing the desired concentration of CCK-
33.

Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, this involves
alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at
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~510 nm. For Fluo-4, use a single excitation wavelength (~494 nm) and measure emission
at ~516 nm.

e Analysis:

o For ratiometric dyes like Fura-2, the ratio of fluorescence intensities (F340/F380) is

calculated, which corresponds to the [Ca2+]i.

o For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/FO, where
FO is the baseline intensity) is used to represent the relative change in [Ca2+]i.

o CCK stimulation should elicit a rapid increase in [Ca2+]i, peaking within seconds, with
physiological doses often causing oscillations and supramaximal doses causing a
sustained peak.[4][10]

Data Presentation: Expected Results and
Parameters

The following tables summarize key quantitative data for planning and interpreting CCK-33

stimulation experiments.

Table 1: CCK-33 Concentration Effects on Amylase Secretion
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Concentration
Parameter
Range

Expected Outcome Reference

Threshold Stimulation 1-10pM

Initial detectable
increase in amylase [9]

secretion.

Peak amylase

secretion, typically 3-

Optimal Stimulation 50 - 500 pM [O1[11]
to 5-fold above basal
levels.
A progressive

Supramaximal/Inhibito decrease in amylase

>1nM _ [10]

ry secretion from the
peak.
~5% of total amylase

) is released

Basal Secretion 0 (Buffer only) [9]
spontaneously over
30 min.

Table 2: Key Experimental Parameters for Acini Stimulation Assays
© 2025 BenchChem. All rights reserved. 9/13 Tech Support
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Recommended
Parameter
Value

Rationale | Notes Reference

Incubation
37°C
Temperature

Physiological
temperature is
required for receptor
binding and cellular
responses. At 4°C,
receptor interactions
are significantly
altered.

Incubation Time 30 minutes

Standard duration to

achieve a robust

secretory response. [9][11]
Maximal output can

be seen in 5-10 min.

Acinar Protein Density 0.2 - 0.3 mg/mL

A reported cell density
that provides reliable [13]

results.

CCK Receptor

) L-364,718 (0.1 uM)
Antagonist

A specific CCK1R

antagonist that can be

used as a negative

control to confirm
receptor-mediated [13]
effects. It almost

completely abolishes
CCK-stimulated

amylase release.

Table 3: Intracellular Calcium ([Ca2+]i) Dynamics
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Parameter Typical Value Description Reference

Baseline calcium
) ) concentration in
Resting [Ca2+]i ~100 - 200 nM ) ) [4][10]
unstimulated acinar

cells.

Rapid increase in
Peak [Ca2+]i cytosolic calcium
] 500 - 1000 nM ) _ , [10]
(Stimulated) immediately following

CCK stimulation.

Low (pM)
concentrations of CCK
Response Pattern typically induce
p. ) Oscillations P ”y ] [4]
(Physiological CCK) repetitive spikes
(oscillations) in

[Ca2+]i.

High (nM)
concentrations can
Response Pattern cause a pathological
. Peak-Plateau _ , [4]
(Supramaximal CCK) response with a high
initial peak followed by

a sustained plateau.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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